molecular formula C23H25ClN2O2 B4192995 1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride

1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride

Cat. No.: B4192995
M. Wt: 396.9 g/mol
InChI Key: DYWRGDDSKDTFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride is a complex organic compound that features a carbazole moiety linked to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety is often synthesized through a series of reactions including nitration, reduction, and cyclization. The final step involves the reaction of the carbazole derivative with 3-[(2-phenoxyethyl)amino]-2-propanol under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-diethylamine hydrochloride
  • N-[2-(9H-carbazol-9-yl)ethyl]-N,N-dimethylamine hydrochloride
  • 2-(9H-Carbazol-9-yl)ethyl acrylate

Uniqueness

1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a carbazole moiety with a propanol backbone and phenoxyethyl group sets it apart from similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2.ClH/c26-18(16-24-14-15-27-19-8-2-1-3-9-19)17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25;/h1-13,18,24,26H,14-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWRGDDSKDTFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride
Reactant of Route 4
1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride
Reactant of Route 5
1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Carbazol-9-yl-3-(2-phenoxyethylamino)propan-2-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.